4-(3,5-Dioxocyclohexyl)benzoic acid
Overview
Description
“4-(3,5-Dioxocyclohexyl)benzoic acid” is a synthetic organic compound . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular formula of “4-(3,5-Dioxocyclohexyl)benzoic acid” is C13H12O4 . It contains a total of 29 atoms, including 12 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms . The molecule has 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .Scientific Research Applications
- Materials Research and Pharmaceutical Applications
- Benzoic acid (BA) derivatives, including “4-(3,5-Dioxocyclohexyl)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
- The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
- Raman spectroscopic studies and density functional theory (DFT) calculations have been used to study the high-pressure behavior of the –OH and –COOH substituted BA derivatives .
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Benzylic Oxidations and Reductions
- Benzylic hydrogens of alkyl substituents on a benzene ring, such as in “4-(3,5-Dioxocyclohexyl)benzoic acid”, are activated toward free radical attack .
- These compounds show enhanced reactivity due to the adjacent aromatic ring .
- The susceptibility of alkyl side-chains to oxidative degradation has been observed .
- Such oxidations are normally effected by hot acidic permanganate solutions .
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Decarboxylative Hydroxylation
- “4-(3,5-Dioxocyclohexyl)benzoic acid” can undergo decarboxylative hydroxylation to synthesize phenols .
- This process is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates .
- The method overcomes the challenges associated with conventional decarboxylation of benzoic acids .
- It enables a hitherto unknown transformation and can be applied for the late-stage functionalization .
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Raman Spectroscopic Studies
- Benzoic acid derivatives, including “4-(3,5-Dioxocyclohexyl)benzoic acid”, have been studied using Raman spectroscopic techniques .
- These studies are conducted at ambient conditions and slightly elevated pressures .
- The studies aim to understand the influence of weak, non-bonded interactions in benzoic acid derivatives .
- High pressure Raman spectroscopic work on these compounds provides insight into various interactions, particularly the weak interactions .
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Enhancement of Water Solubility and Bioactivity
properties
IUPAC Name |
4-(3,5-dioxocyclohexyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-4,10H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYPABXQBCYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679675 | |
Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dioxocyclohexyl)benzoic acid | |
CAS RN |
75618-40-5 | |
Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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